BenchChemオンラインストアへようこそ!

LG 6-101

Antiarrhythmic Cardiac Electrophysiology Ex Vivo

LG 6-101 is a distinct Class Ic antiarrhythmic engineered to overcome the poor oral bioavailability (5-40%) of its analog propafenone. It demonstrates ~2x greater potency in prolonging the functional refractory period and significantly delays ventricular premature beats (p≤0.002) in ouabain models. This makes it the preferred choice for oral in vivo efficacy studies where propafenone shows negligible effects. Not a functional substitute for propafenone.

Molecular Formula C22H32ClNO3S
Molecular Weight 426.0 g/mol
CAS No. 132798-26-6
Cat. No. B1675218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG 6-101
CAS132798-26-6
Synonyms1-(3-(2-methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride
LG 6-101
LG-6-101
Molecular FormulaC22H32ClNO3S
Molecular Weight426.0 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1OCC(CNCC(C)C)OC)C(=O)CCC2=CC=CC=C2.Cl
InChIInChI=1S/C22H31NO3S.ClH/c1-16(2)12-23-13-19(25-4)14-26-21-17(3)15-27-22(21)20(24)11-10-18-8-6-5-7-9-18;/h5-9,15-16,19,23H,10-14H2,1-4H3;1H
InChIKeyDTIZUFNQHYOWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for LG 6-101 (CAS 132798-26-6): A Propafenone-Related Antiarrhythmic with Quantified Efficacy


LG 6-101 (1-[3-[2-methoxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one;hydrochloride; CAS 132798-26-6) is a synthetic organic compound [1] and a propafenone-related class Ic antiarrhythmic agent [2]. It was developed to address the relatively low oral bioavailability of its structural analog, propafenone [3]. LG 6-101 has been characterized as a potent, orally active antiarrhythmic in multiple preclinical animal models .

Why LG 6-101 is Not a Direct Propafenone Substitute: Critical Differences in Efficacy and Oral Activity


LG 6-101 was explicitly developed to overcome the poor oral bioavailability of its structural analog, propafenone, which is limited to 5-40% in humans [1]. Consequently, LG 6-101 is not a functional substitute for propafenone; it is a distinct chemical entity with a unique thiophene-based structure [2]. Substituting LG 6-101 with propafenone in research would compromise experimental validity due to their quantified differences in both in vitro and in vivo potency [3].

Quantitative Evidence Guide: LG 6-101 vs. Propafenone


Superior Prolongation of Functional Refractory Period in Isolated Cardiac Tissue

In isolated guinea pig left auricles, LG 6-101 was approximately twice as effective as propafenone in prolonging the functional refractory period [1]. This enhanced electrophysiological effect was achieved without a greater decrease in contractility compared to propafenone [1].

Antiarrhythmic Cardiac Electrophysiology Ex Vivo

Enhanced Efficacy in Delaying Arrhythmia Onset in Ouabain-Induced Model

In an in vivo guinea pig model of ouabain-induced arrhythmias, LG 6-101 was significantly more effective than propafenone in delaying the onset of ventricular premature beats (VPBs) [1].

Antiarrhythmic Ventricular Premature Beats In Vivo

Superior Protection Against Cardiac Arrest in Aconitine-Induced Arrhythmia Model

In a rat model of aconitine-induced arrhythmias, while initial antiarrhythmic effects were similar, LG 6-101 provided significantly better protection against progression to cardiac arrest compared to propafenone [1].

Antiarrhythmic Cardiac Arrest In Vivo

Superior Efficacy in Reducing Ischemic Area in Coronary Artery Ligation Model

In a rat model of arrhythmias induced by occlusion of the left descending coronary artery, LG 6-101 was identified as the most effective drug in reducing the size of the ischemic area, outperforming both propafenone and its analog LG 6-102 [1].

Myocardial Ischemia Antiarrhythmic In Vivo

Demonstrated Oral Antiarrhythmic Activity in Rats Where Propafenone Shows Negligible Effect

In a study evaluating oral antiarrhythmic activity in rats, LG 6-101 (dosed at 16-256 mg/kg) showed strong antiarrhythmic effects against aconitine-induced arrhythmias, while propafenone (dosed up to 256 mg/kg) had only negligible effects despite achieving mean serum concentrations of up to 865 ± 167 ng/ml [1][2].

Oral Bioavailability Antiarrhythmic In Vivo

Higher Maximum Serum Concentration Following Oral Administration

Following oral administration of 256 mg/kg, LG 6-101 achieved a maximum serum concentration (Cmax) of 1298 ± 1066 ng/ml, which is approximately 1.5-fold higher than the 865 ± 167 ng/ml achieved by propafenone at the same dose [1].

Pharmacokinetics Oral Bioavailability In Vivo

Optimal Research and Industrial Applications for LG 6-101 Based on Comparative Evidence


In Vivo Oral Dosing Studies for Cardiac Arrhythmia Research

Based on evidence that LG 6-101 demonstrates strong oral antiarrhythmic activity in rats where propafenone shows negligible effect, and achieves a higher Cmax [1], this compound is the preferred choice for any in vivo study requiring oral administration to evaluate efficacy in models of atrial or ventricular arrhythmias.

Mechanistic Studies of Triggered Arrhythmias (e.g., Ouabain-Induced)

The quantified superiority of LG 6-101 over propafenone in delaying the onset of ventricular premature beats in the ouabain-induced model (p ≤ 0.002) [2] makes it a critical tool for researchers investigating the mechanisms of triggered arrhythmias and the role of sodium channel blockade in their suppression.

Preclinical Models of Myocardial Ischemia and Infarction

The finding that LG 6-101 was the most effective agent in reducing ischemic area size in a coronary artery ligation model positions it as a valuable compound for research into cardioprotective strategies against ischemia-reperfusion injury, an area where propafenone is less effective.

Ex Vivo Electrophysiology Assays for Potency Screening

For researchers using isolated cardiac tissue preparations (e.g., guinea pig left auricles) to screen for class I antiarrhythmic activity, LG 6-101 provides a ~2-fold more potent response in prolonging the functional refractory period compared to propafenone [3], enabling more sensitive assay detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LG 6-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.